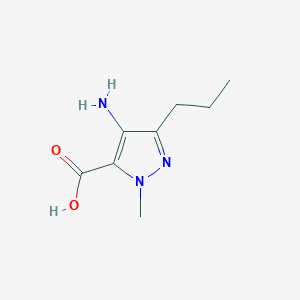
N2,N2-Diethyl-2,3-pyridinediamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Spectroscopic Characteristics and Structural Analysis
- N2,N2-Diethyl-2,3-pyridinediamine derivatives have been extensively studied for their structural and spectroscopic characteristics. For example, a study on N,N′-bis(2-Hydroxy-3-methoxyphenylmethylidene)2,6-pyridinediamine, a related compound, revealed its solid-state and solution characteristics using X-ray analysis, IR, UV/Vis, and NMR spectroscopy, highlighting the presence of intramolecular hydrogen bonds and the predominance of the enolimine form in solid state and solution (Galić, Matković-Čalogović, & Cimerman, 2000).
Importance in Organic Synthesis and Industry
- Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate, a derivative of N2,N2-Diethyl-2,3-pyridinediamine, is significant in the fields of dye, medicine, and pesticide production. Its large-scale industrial demand highlights its relevance as an organic intermediate with biological activity. The study also discusses the need for efficient synthesis methods due to challenges like high cost and environmental concerns (Hunsheng & Heng, 2014).
Applications in Nonlinear Optics and Material Science
- The nonlinear optical properties of 2,3-pyridinediamine have been investigated, demonstrating its potential in optical devices. The study examined its performance in optical limiting and self diffraction, influenced by the pH of the solution, and explored its thermo-optical properties using thermal blooming techniques (Badran, Imran, & Hassan, 2016).
Chemical Reactivity and Basicity Enhancement
- Research on N2,N2-Diethyl-2,3-pyridinediamine derivatives, like concave pyridines with sulfonamide bridgeheads, sheds light on how substituents like the 4-diethylamino group can enhance the basicity of these compounds. This knowledge is crucial for understanding reactivity and designing molecules for specific applications (Lüning, Baumstark, & Müller, 1991).
Synthesis of Complexes with Biological Relevance
- The formation of complexes with metals such as nickel, copper, and zinc using N2,N2-Diethyl-2,3-pyridinediamine derivatives plays a vital role in various biological and chemical processes. These complexes can influence the in vitro growth and proliferation of human cells, highlighting their potential in medical and biochemical research (Pahonțu, Gulea, Poirier, & Tsapkov, 2014).
Catalytic Applications in Fuel Cells and Environmental Technology
- Derivatives of N2,N2-Diethyl-2,3-pyridinediamine have been employed in the development of non-precious metal catalysts for proton exchange membrane fuel cells. These catalysts demonstrate high performance and stability, contributing significantly to clean energy technology (Wang et al., 2019).
Environmental Impacts and Monitoring
- Understanding the environmental presence and impact of compounds like ethylenediaminetetraacetic acid (EDTA), closely related to N2,N2-Diethyl-2,3-pyridinediamine, is crucial for environmental monitoring and pollution control. Studies have focused on their concentrations in various water bodies, including industrial and domestic waste waters, surface waters, and drinking waters, emphasizing the need for effective management of these substances (Schmidt, Fleig, Sacher, & Brauch, 2004).
Propiedades
IUPAC Name |
2-N,2-N-diethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKZNAZWRSCWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)

![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)


![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)

![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)

![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)


![2-[(3,5-Dimethylphenyl)formamido]propanoic acid](/img/structure/B1367891.png)